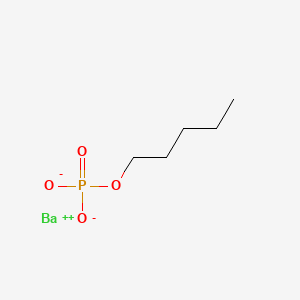
Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core, substituted with a 2-dimethylaminoethyl group and a p-isopentoxythio moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzoyl chloride with 2-dimethylaminoethylamine to form the intermediate N-(2-dimethylaminoethyl)benzamide. This intermediate is then reacted with p-isopentoxythio chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group or the p-isopentoxythio moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols. Substitution reactions can result in a variety of substituted benzamides, depending on the nucleophile employed.
Scientific Research Applications
Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In terms of anti-inflammatory effects, the compound may inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog without the dimethylaminoethyl and p-isopentoxythio substitutions.
Salicylamide: Contains a hydroxyl group in the ortho position, providing different chemical properties and stability.
N-(2-diethylaminoethyl)benzamide: Similar structure but with diethylaminoethyl substitution, affecting its stability and reactivity.
Uniqueness
Benzamide, N-(2-dimethylaminoethyl)-p-isopentoxythio- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
32417-10-0 |
|---|---|
Molecular Formula |
C16H26N2OS |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(3-methylbutoxy)benzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-13(2)9-12-19-15-7-5-14(6-8-15)16(20)17-10-11-18(3)4/h5-8,13H,9-12H2,1-4H3,(H,17,20) |
InChI Key |
QUIRDEULFPWHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)


![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)


![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)



